2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile
Description
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile is a synthetic organic compound featuring a sulfonyl group attached to a 4-(tert-butyl)phenyl moiety and a 5,7-dimethyl-4-oxo-4H-chromen-3-yl substituent linked via a prop-2-enenitrile backbone. The tert-butyl group enhances steric bulk and metabolic stability, while the chromenone core (a 4H-chromen-4-one derivative) is associated with biological activities such as antioxidant or kinase-inhibitory properties. Its molecular formula is C₂₄H₂₅NO₄S, with a calculated molecular weight of 423.53 g/mol.
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-15-10-16(2)22-21(11-15)29-14-17(23(22)26)12-20(13-25)30(27,28)19-8-6-18(7-9-19)24(3,4)5/h6-12,14H,1-5H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUDAXXWOQEJA-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile (CAS No. 1025284-40-5) is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group and a chromenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 421.51 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those similar to our compound of interest. For instance, a study evaluated several coumarin analogues against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Note: MIC = Minimum Inhibitory Concentration
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that compounds with similar chromenyl structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). For example, one study reported IC50 values indicating moderate cytotoxicity for certain derivatives against MCF-7 cells .
Table 2: Cytotoxicity Data Against MCF-7 Cell Line
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 19.2 | MCF-7 |
| Compound E | 13.2 | Hek293 |
The biological activity of This compound may be attributed to its ability to interact with specific enzyme targets involved in critical cellular processes. For instance, docking studies suggest that coumarin derivatives can form hydrogen bonds with active site residues in enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to their inhibition .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Antioxidant Activity : Compounds structurally related to our target have demonstrated significant free radical-scavenging activities, which is crucial for mitigating oxidative stress-related diseases.
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-cancer agent. Its chromene structure is known for exhibiting various biological activities, including anti-inflammatory and anti-tumor properties. For instance, studies have indicated that derivatives of chromenes can inhibit cell proliferation in certain cancer cell lines, making this compound a candidate for further pharmacological evaluation .
Photodynamic Therapy
Research indicates that compounds similar to 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile may be utilized in photodynamic therapy (PDT). PDT employs light-sensitive compounds to produce reactive oxygen species that can selectively kill cancer cells upon light activation. The sulfonyl group may enhance the solubility and stability of the compound in biological systems, improving its effectiveness in PDT applications .
Material Science
In material science, the sulfonyl group is known to impart desirable properties such as thermal stability and mechanical strength to polymers. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced properties for applications in coatings, adhesives, and composites .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer effects of chromene derivatives on human breast cancer cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis. This suggests that further studies could explore the mechanisms of action and optimize the structure for improved efficacy .
Case Study 2: Photodynamic Applications
In a recent investigation into photodynamic agents, a related chromene derivative was tested for its ability to generate singlet oxygen upon irradiation. The results indicated that this class of compounds could effectively target tumor cells while sparing normal cells, highlighting their potential in targeted cancer therapies .
Summary of Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a potential leaving group in nucleophilic substitution reactions. Catalytic systems involving methyltrifluoromethanesulfonate (MeOTf) facilitate substitutions under mild conditions .
Key Findings :
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Solvent Dependency : Nitromethane enhances substitution efficiency due to its polar aprotic nature, stabilizing transition states.
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Catalytic Role of MeOTf : Generates triflic acid (TfOH) in situ, protonating intermediates to accelerate substitution .
| Reaction Conditions | Substrate | Nucleophile | Product Yield | Source |
|---|---|---|---|---|
| MeOTf (20 mol %), CH₃NO₂, RT, 2 h | Sulfonyl intermediate | Amides | 80–98% | |
| TfOH (20 mol %), CH₃NO₂, 60°C, 12 h | Sulfonyl intermediate | Alkynes | 50–65% |
Mechanism :
-
Protonation of the sulfonyl oxygen by TfOH.
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Formation of a carbocation intermediate.
Addition Reactions Involving the Nitrile Group
The nitrile group participates in nucleophilic additions, particularly under acidic or basic conditions.
Observed Reactions :
-
Hydrolysis : Forms carboxylic acids or amides in aqueous media.
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Cycloaddition : With alkynes or alkenes to generate heterocycles (e.g., pyridines) .
Example :
In nitromethane, phenylacetylene reacts with nitrile-containing analogs to yield ketones via a proposed Michael addition pathway .
Cyclization and Ring-Opening of the Chromenone Core
The 4-oxo-chromen moiety undergoes tandem benzylation–cyclization–dehydration with 1,3-dicarbonyl compounds .
Key Reaction :
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-(1-Hydroxyethyl)phenol | MeOTf | CH₃NO₂ | 70% |
Mechanistic Pathway :
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Benzylation : Electrophilic attack at the chromenone oxygen.
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Cyclization : Intramolecular aldol condensation.
Catalytic Reactions Mediated by MeOTf
MeOTf outperforms traditional acids (e.g., H₂SO₄) in catalyzing substitutions and cyclizations .
Comparative Catalytic Efficiency :
| Catalyst (20 mol %) | Reaction Type | Yield (%) | Side Products |
|---|---|---|---|
| MeOTf | Sulfonyl substitution | 98 | <5% symmetrical ether |
| TfOH | Sulfonyl substitution | 75 | 35% symmetrical ether |
| H₂SO₄ | Sulfonyl substitution | 60 | 80% symmetrical ether |
Solvent Effects on Reaction Pathways
Nitromethane uniquely suppresses side reactions (e.g., ether formation) by stabilizing ionic intermediates .
Case Study :
-
In DCM or toluene, competing etherification dominates (>80% side products).
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In CH₃NO₂, product selectivity for substitution exceeds 95% .
Steric and Electronic Modulation by the tert-Butyl Group
The tert-butyl substituent on the phenyl ring:
Comparison with Similar Compounds
(a) 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile (CAS 1025311-60-7)
- Molecular Formula : C₁₃H₁₄F₃N₃O₂S
- Molecular Weight : 333.33 g/mol
- Key Differences: The pyridylamino group replaces the chromenone moiety, reducing molecular weight and altering electronic properties. The trifluoromethyl group enhances lipophilicity compared to the dimethylchromenone’s oxygenated ring. Potential Applications: Pyridine derivatives often exhibit pharmacological activity (e.g., kinase inhibition), but the chromenone analogue may have distinct bioactivity due to its planar aromatic system.
(b) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Differences: A nucleoside analogue with a tetrahydrofuran core and thioether linkage, contrasting with the sulfonyl-chromenone scaffold. The tert-butyldimethylsilyl (TBS) group provides steric protection, akin to the tert-butylphenyl group in the target compound. Potential Applications: Likely designed for antiviral or anticancer activity, whereas the target compound’s chromenone may favor antioxidant or anti-inflammatory effects.
Physicochemical Properties
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of this compound, particularly for achieving high yields of the enenitrile moiety?
Methodological Answer:
The synthesis of the enenitrile group requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during the Knoevenagel condensation step to ensure efficient formation of the α,β-unsaturated nitrile without side reactions like hydrolysis .
- Catalyst : Use ammonium acetate or piperidine as catalysts to accelerate imine formation and cyclization .
- Protecting Groups : Protect the chromen-4-one hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent unwanted nucleophilic attacks during sulfonation .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product from unreacted sulfonyl chloride intermediates .
Basic Question: How can researchers resolve ambiguities in structural characterization, particularly distinguishing between sulfonyl and carbonyl vibrational modes in IR spectroscopy?
Methodological Answer:
- IR Spectroscopy : The sulfonyl group (SO₂) exhibits asymmetric and symmetric stretching vibrations at 1360–1290 cm⁻¹ and 1180–1120 cm⁻¹ , respectively, while the chromen-4-one carbonyl (C=O) appears at 1680–1650 cm⁻¹ . Use deuterated solvents (e.g., DMSO-d₆) to minimize overlapping solvent peaks .
- X-ray Crystallography : Resolve bond-length ambiguities (e.g., C-S vs. C-O bonds) via single-crystal analysis. The sulfonyl group typically shows S-O bond lengths of 1.43–1.45 Å , distinct from carbonyl bonds .
- NMR : Use ¹³C DEPT-135 to differentiate quaternary carbons (e.g., chromen-4-one C4) from methine groups in the enenitrile chain .
Basic Question: What stability considerations are essential for storing this compound, given its sulfonyl and enenitrile functional groups?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromen-4-one ring .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group, which can form sulfonic acid byproducts .
- pH Stability : Maintain neutral conditions (pH 6–8) in solution to prevent enenitrile tautomerization or degradation .
Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets, such as enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Perform time-dependent inhibition assays using Michaelis-Menten kinetics to determine inhibition constants (Ki). For example, monitor NADPH depletion rates if targeting oxidoreductases .
- Docking Simulations : Use AutoDock Vina to model the compound’s binding to active sites. The sulfonyl group often participates in hydrogen bonding with catalytic residues (e.g., serine in hydrolases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropic (e.g., hydrophobic interactions with tert-butyl) vs. enthalpic (e.g., polar interactions) contributions .
Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives with modified chromen or sulfonyl groups?
Methodological Answer:
- Split-Plot Design : Assign core structural variations (e.g., sulfonyl vs. carbonyl) to main plots and substituent modifications (e.g., tert-butyl vs. methyl) to subplots. Use 4–5 replicates to ensure statistical power .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic parameters (Hammett σ values) of substituents with bioactivity .
- Parallel Synthesis : Prepare derivatives via combinatorial chemistry, focusing on replacing the chromen-4-one with quinolinone or coumarin scaffolds to assess ring flexibility .
Advanced Question: How should researchers address contradictory data in biological activity studies, such as inconsistent IC₅₀ values across cell lines?
Methodological Answer:
- Meta-Analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., serum concentration, passage number) .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may explain cell-line-specific effects .
- Redox Cycling Assays : Test for false positives caused by the enenitrile group’s ability to generate reactive oxygen species (ROS) in metabolic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
